Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester
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Overview
Description
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, phenyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar biological activities and applications.
Uniqueness
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
62707-53-3 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
benzyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C20H19N3O4/c1-14-17(19(25)23(22(14)2)16-11-7-4-8-12-16)21-18(24)20(26)27-13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,21,24) |
InChI Key |
IFXWTVKUPHOVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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